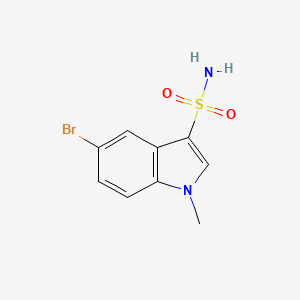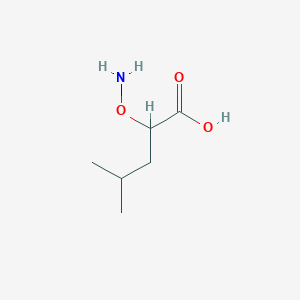
3-(Naphthalen-1-ylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-1-ylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalen-1-ylmethanol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(Naphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone or carboxylic acid derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated pyrrolidine derivatives.
科学的研究の応用
3-(Naphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 3-(Naphthalen-1-ylmethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The naphthalene moiety can facilitate π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can engage in hydrogen bonding or ionic interactions.
類似化合物との比較
Similar Compounds
Naphthalen-1-ylmethylamine: Similar structure but with an amine group instead of a pyrrolidine ring.
Naphthalen-1-ylmethanol: Precursor in the synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine.
Pyrrolidine: The core structure without the naphthalen-1-ylmethyl substitution.
Uniqueness
This compound is unique due to the combination of the naphthalene and pyrrolidine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
3-(naphthalen-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-2-7-15-13(4-1)5-3-6-14(15)10-12-8-9-16-11-12/h1-7,12,16H,8-11H2 |
InChIキー |
DGOMYENQXMIQLT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








